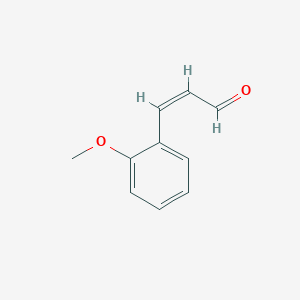

O-Methoxycinnamaldehyde, (Z)-

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxycinnamaldehyde often involves catalytic oxidation or enzymatic reactions. For instance, enzymatic saccharide acylation with hydroxycinnamic acids in non-conventional media has been explored, highlighting the importance of solvent choice and enzyme stability in synthesis reactions (Zeuner et al., 2012). Additionally, the review on the synthesis of vanillin (which shares a related structure) discusses promising and practical synthesis methods that could be applicable to 2-Methoxycinnamaldehyde synthesis (Tan Ju & Liao Xin, 2003).

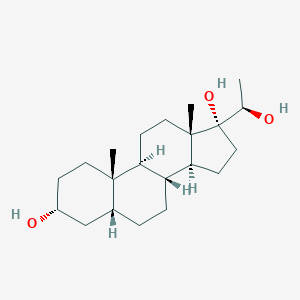

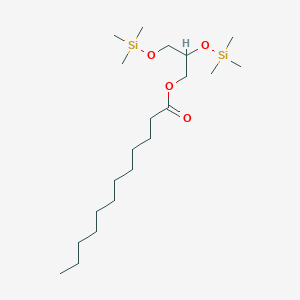

Molecular Structure Analysis

The molecular structure of 2-Methoxycinnamaldehyde, similar to related compounds, is characterized by the presence of methoxylated lipids which have been discussed for their natural occurrence, biological activity, and synthesis. These compounds, including methoxylated fatty acids and alkyl glycerols, show a range of biological activities such as antibacterial and antitumor effects (Carballeira, 2002).

Chemical Reactions and Properties

2-Methoxycinnamaldehyde's reactivity can be inferred from studies on similar methoxylated compounds. For instance, catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde is relevant, indicating potential pathways for the synthesis and modification of 2-Methoxycinnamaldehyde (Tarabanko & Tarabanko, 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2-Methoxycinnamaldehyde were not directly found, insights can be drawn from related compounds. The solubility, melting point, and other physical properties are crucial for its applications and can be influenced by the methoxyl group's presence and position on the compound.

Chemical Properties Analysis

The chemical properties of 2-Methoxycinnamaldehyde, such as its reactivity towards nucleophiles, electrophiles, and its potential for forming derivatives, can be critical for its use in synthetic chemistry. The study on the synthesis and transformations of benzothiazole derivatives, for example, outlines modern trends in the chemistry of biologically active compounds that could relate to the reactivity and applications of 2-Methoxycinnamaldehyde (Zhilitskaya et al., 2021).

科学的研究の応用

Antiviral Activity

2-Methoxycinnamaldehyde has been examined for its antiviral activity, particularly against the human respiratory syncytial virus (RSV) in human larynx carcinoma cell lines. The compound was found to effectively inhibit the cytopathic effect of RSV by interfering with the viral attachment and internalization, indicating its potential as an antiviral agent (Wang et al., 2009).

Anti-Inflammatory and Cardiovascular Effects

2-Methoxycinnamaldehyde has demonstrated effects on inflammatory processes and cardiovascular health. It has been shown to down-regulate the activity of COX-2 and the release of PGE2 in rat cerebral microvascular endothelial cells stimulated by IL-1, indicating its potential in managing inflammation-related conditions. Additionally, 2-methoxycinnamaldehyde from Cinnamomum cassia has shown a protective effect against myocardial ischemia/reperfusion injury in vivo, possibly due to its anti-inflammatory action and heme oxygenase (HO)-1 induction (Guo et al., 2006; Hwa et al., 2012).

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-methoxycinnamaldehyde. It has been found to suppress proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma Hep 3B cells, lung adenocarcinoma A549 cells, and human lung squamous cell carcinoma NCI-H520 cells. The compound has shown effects on mitochondrial membrane potential loss, cytochrome c release, caspase activation, as well as inhibition of topoisomerase I and II activities, suggesting its role as a potential agent for anticancer therapy (Perng et al., 2016; Wong et al., 2016; Liu et al., 2017).

作用機序

Safety and Hazards

将来の方向性

The potential antibacterial activity of 2-Methoxycinnamaldehyde against Methicillin-resistant Staphylococcus epidermidis (MRSE) was investigated . The study showed that 2-Methoxycinnamaldehyde significantly increased the ROS production in MRSE, and the following metabolomics analysis showed that the increased ROS production may partially be due to the increased metabolic flux through the TCA cycle . Therefore, 2-Methoxycinnamaldehyde seems to be a promising alternative antimicrobial agent to control MRSE infections .

生化学分析

Biochemical Properties

2-Methoxycinnamaldehyde interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to increase the cellular protein level of heme oxygenase-1 (HO-1) and promote the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus . These interactions suggest that 2-Methoxycinnamaldehyde may influence cellular redox homeostasis .

Cellular Effects

2-Methoxycinnamaldehyde has been shown to have profound effects on various types of cells. For instance, it inhibits the proliferation and induces apoptosis in human lung squamous cell carcinoma NCI-H520 cells . It also inhibits the proliferation and biofilm formation of Methicillin-resistant Staphylococcus epidermidis (MRSE), a common pathogen .

Molecular Mechanism

At the molecular level, 2-Methoxycinnamaldehyde exerts its effects through several mechanisms. It induces apoptosis by causing mitochondrial membrane potential loss and activating both caspase-3 and caspase-9 . It also inhibits topoisomerase I and II activities .

Temporal Effects in Laboratory Settings

Over time, 2-Methoxycinnamaldehyde has been observed to cause morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE

Metabolic Pathways

2-Methoxycinnamaldehyde appears to influence several metabolic pathways. It significantly increases the reactive oxygen species (ROS) production in MRSE, which may be partially due to the increased metabolic flux through the tricarboxylic acid (TCA) cycle . The metabolic flux through the pentose phosphate pathway (PPP) was also found to be upregulated, accompanied by elevated ROS production .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxycinnamaldehyde involves the conversion of 2-hydroxycinnamaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxycinnamaldehyde", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxycinnamaldehyde in methanol", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature", "Step 3: Acidify the solution with sulfuric acid to pH 2-3", "Step 4: Extract the product with ethyl acetate", "Step 5: Dry the organic layer over magnesium sulfate", "Step 6: Evaporate the solvent under reduced pressure to obtain 2-Methoxycinnamaldehyde as a yellow solid" ] } | |

CAS番号 |

1504-74-1 |

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC名 |

(Z)-3-(2-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4- |

InChIキー |

KKVZAVRSVHUSPL-XQRVVYSFSA-N |

異性体SMILES |

COC1=CC=CC=C1/C=C\C=O |

SMILES |

COC1=CC=CC=C1C=CC=O |

正規SMILES |

COC1=CC=CC=C1C=CC=O |

沸点 |

160.00 to 161.00 °C. @ 12.00 mm Hg |

引火点 |

greater than 200 °F (NTP, 1992) |

melting_point |

111 to 115 °F (NTP, 1992) |

その他のCAS番号 |

1504-74-1 60125-24-8 |

物理的記述 |

O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992) Pale yellow crystals, warm spicy floral odou |

ピクトグラム |

Irritant |

溶解性 |

less than 0.1 mg/mL at 64 °F (NTP, 1992) slightly soluble in water miscible (in ethanol) |

同義語 |

2-methoxycinnamaldehyde o-methoxycinnamaldehyde |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

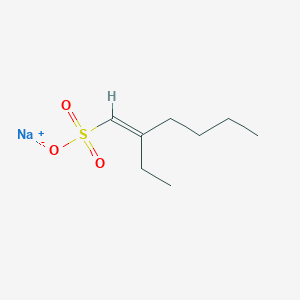

Feasible Synthetic Routes

Q & A

A: 2-MCA exhibits its effects through various mechanisms, primarily by inhibiting nuclear factor-κB (NF-κB) signaling. [] This inhibition occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of NF-κB. [] This cascade ultimately leads to the inhibition of TNF-α-induced proliferation and migration of human aortic smooth muscle cells. []

ANone: While the provided abstracts don't include detailed spectroscopic data, the molecular formula of 2-MCA is C10H10O2, and its molecular weight is 162.19 g/mol. For detailed spectroscopic data, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided abstracts do not contain specific details on material compatibility and stability of 2-MCA under various conditions.

ANone: The provided abstracts primarily focus on the biological activity of 2-MCA and do not discuss its catalytic properties or applications.

A: Molecular docking studies have been conducted to assess the binding affinity of 2-MCA with target proteins like PTGS2, MMP9, and TLR4. [] These studies highlight the potential of computational approaches in understanding 2-MCA's interactions with biological targets. Additionally, molecular dynamics simulations were used to investigate target-ligand interaction and stability parameters of 2-MCA with renin receptor (ATP6AP2) and thymidylate kinase (DTYMK).[32]

A: While comprehensive SAR studies are not detailed in the abstracts, one study investigated the nematicidal activity of 2-MCA and related compounds, suggesting that structural characteristics like functional groups, saturation, and carbon skeleton influence toxicity. [] Another study indicated that 2-MCA, along with other cinnamaldehyde derivatives, showed stronger inhibitory effects on platelet aggregation than acetylsalicylic acid, suggesting the importance of the specific functional groups for this activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。